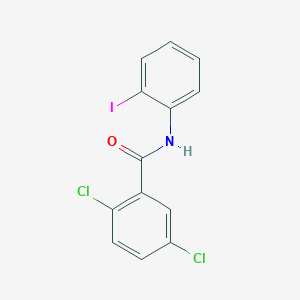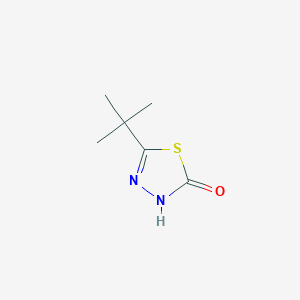
2-(bromomethyl)-1-ethyl-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1-ethyl-3-fluorobenzene (also known as 2-bromo-1-ethyl-3-fluorobenzene, or BEFB) is a chemical compound used in research laboratories for a variety of applications. It is a colorless liquid with a pungent odor and a boiling point of 122°C. BEFB is a halogenated derivative of benzene and is used as a reagent in organic synthesis. It can be used to synthesize a variety of organic compounds including pharmaceuticals, agrochemicals, and dyes. The synthesis of BEFB can be accomplished through several methods, including bromination, halogenation, and fluorination.
Wirkmechanismus
The mechanism of action of BEFB is not fully understood. However, it is believed that the halogenation of 1-ethyl-3-fluorobenzene is the primary reaction that leads to the formation of BEFB. This reaction is believed to occur through a radical substitution reaction, where the halogen atom is added to the carbon atom of the 1-ethyl-3-fluorobenzene molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of BEFB are not well understood. However, it is believed that the halogenated compounds present in BEFB may have an effect on the metabolism of cells. Additionally, it is believed that the halogenated compounds present in BEFB may have an effect on the structure of proteins and other molecules in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BEFB in lab experiments include its low cost and ease of use. Additionally, BEFB is a colorless liquid with a pungent odor, making it easy to identify and handle. The main limitation of using BEFB in lab experiments is that it is a halogenated compound, which can be toxic if not handled properly.
Zukünftige Richtungen
The future directions for research involving BEFB include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of BEFB and its derivatives could lead to the development of more efficient and cost-effective methods of production. Additionally, further research into the safety and toxicity of BEFB could lead to the development of more effective safety protocols when handling the compound. Finally, further research into the potential applications of BEFB could lead to the development of new drugs, agrochemicals, and dyes.
Synthesemethoden
BEFB can be synthesized by a variety of methods. The most common method is bromination of 1-ethyl-3-fluorobenzene. This is accomplished by reacting 1-ethyl-3-fluorobenzene with a brominating agent such as bromine, N-bromosuccinimide, or N-bromo-p-toluenesulfonamide in an organic solvent. The reaction is typically carried out at room temperature and the product is isolated by distillation.
Another method of synthesizing BEFB is through halogenation of 1-ethyl-3-fluorobenzene. This is accomplished by reacting 1-ethyl-3-fluorobenzene with a halogenating agent such as chlorine, bromine, or iodine in an organic solvent. The reaction is typically carried out at room temperature and the product is isolated by distillation.
The third method of synthesizing BEFB is through fluorination of 1-ethyl-3-fluorobenzene. This is accomplished by reacting 1-ethyl-3-fluorobenzene with a fluorinating agent such as trifluoromethanesulfonic acid in an organic solvent. The reaction is typically carried out at room temperature and the product is isolated by distillation.
Wissenschaftliche Forschungsanwendungen
BEFB has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis to produce a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used as a catalyst for a variety of reactions, including the synthesis of polymers and the synthesis of organic compounds. Additionally, BEFB can be used as a solvent for a variety of reactions, including the synthesis of polymers and the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1-ethyl-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNAOGJLJUWREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)


![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)
![rac-(1R,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid, trans](/img/structure/B6601391.png)